REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[CH:5]1[CH:6]([OH:15])[CH2:7][CH2:8][CH:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[CH2:10]1.[CH3:26][C:27](=[O:28])[CH3:29].[CH:16]([OH:17])([CH3:18])[CH3:19].[Na+:20].[Na+:21].[O-:22][C:23](=[O:24])[O-:25]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[CH:5]1[C:6](=[O:15])[CH2:7][CH2:8][CH:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C1CCC(O)C(C(C)(C)C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CC(C)(C)C1CCC(=O)C(C(C)(C)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |